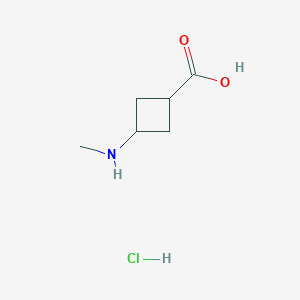
(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride, abbreviated as MACBH, is a chiral amino acid derivative that can be used in various research applications. It is a versatile compound that has been used in the synthesis of various drugs, as well as in the study of biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
Cyclobutane-1-carboxylic acid, Methylamine, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Ethyl acetate, Sodium bicarbonate
Reaction
Step 1: Cyclobutane-1-carboxylic acid is reacted with thionyl chloride and methanol to form methyl cyclobutane-1-carboxylate., Step 2: Methyl cyclobutane-1-carboxylate is reacted with methylamine in the presence of sodium hydroxide to form (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid., Step 3: (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid is converted to its hydrochloride salt by reacting it with hydrochloric acid in methanol., Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether., Step 5: The isolated hydrochloride salt is dissolved in ethyl acetate and treated with sodium bicarbonate to remove any remaining acid impurities., Step 6: The ethyl acetate layer is separated and the solvent is removed under reduced pressure to yield the final product, (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride.
作用机制
The mechanism of action of MACBH is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body and alters their activity. This can lead to changes in biochemical and physiological processes, which can have a variety of effects.
生化和生理效应
MACBH has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to have an anti-inflammatory effect, and it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have an analgesic effect, and it has been shown to reduce pain in animal models.
实验室实验的优点和局限性
The main advantage of using MACBH in laboratory experiments is that it is a versatile compound that can be used in a variety of research applications. Additionally, it is relatively easy to synthesize, and it can be separated into its enantiomeric forms using chromatographic methods. The main limitation of using MACBH in laboratory experiments is that the mechanism of action is not yet fully understood, so it can be difficult to predict the effects of the compound.
未来方向
There are a number of potential future directions for research on MACBH. These include further research into the mechanism of action of the compound, as well as research into its effects on other biochemical and physiological processes. Additionally, further research could be conducted into the potential therapeutic applications of the compound, as well as its potential use in drug synthesis. Finally, further research could be conducted into the potential toxicity of the compound, as well as its potential for drug interactions.
科学研究应用
MACBH has been used in various research applications, including the synthesis of various drugs, the study of biochemical and physiological effects, and the study of enzyme inhibition. It has also been used as a chiral building block in the synthesis of other compounds.
属性
IUPAC Name |
3-(methylamino)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-5-2-4(3-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZPDCHHPSIPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)
![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)
![[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2998524.png)
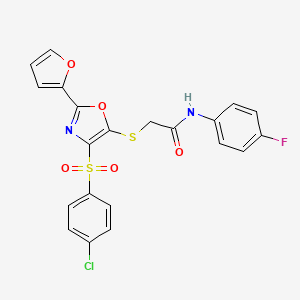
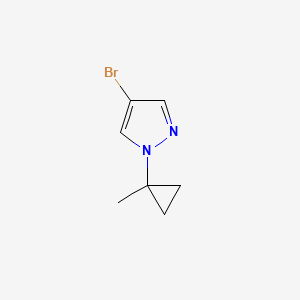
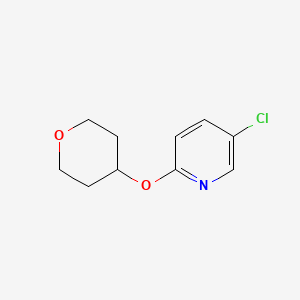
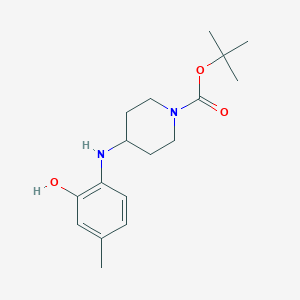
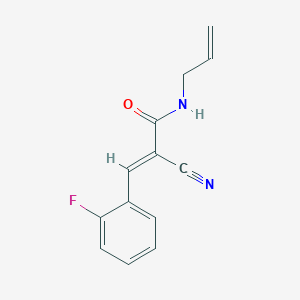
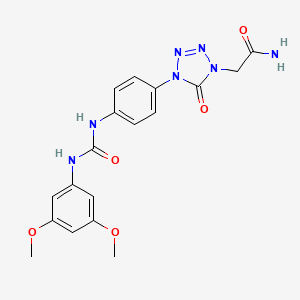
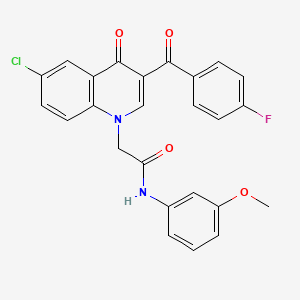
![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2998539.png)
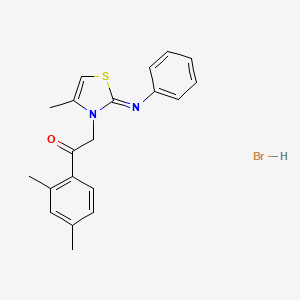
![2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998542.png)
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)